BENGHE Foundational & Exploratory

Check Availability & Pricing

Aleniglipron (GSBR-1290): A Technical Overview
of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aleniglipron

Cat. No.: B15570336

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleniglipron (also known as GSBR-1290) is an orally bioavailable, non-peptidic, small-
molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently in clinical development
by Structure Therapeutics for the treatment of type 2 diabetes and obesity.[1][2] Emerging as a
potentially best-in-class therapeutic, aleniglipron distinguishes itself through a Gs-biased
agonist mechanism of action, which is suggested to contribute to its favorable safety and
tolerability profile. This technical guide provides an in-depth overview of the discovery and
development history of aleniglipron, including its mechanism of action, preclinical
pharmacology, and clinical trial data.

Discovery and Medicinal Chemistry

Aleniglipron was developed by Structure Therapeutics, a company that was founded in 2016
in China under the name ShouTi Inc. and now operates in California.[2] The company initiated
a Phase 1 clinical trial for aleniglipron (GSBR-1290) between 2020 and 2022, following a
successful period of fundraising.[2]

The discovery of aleniglipron was guided by a structure-based drug discovery platform.[3][4] It
has been described as a "fast-follower" to orforglipron, another oral small-molecule GLP-1R
agonist.[5] A notable feature of aleniglipron’s chemical structure is an unusual phosphine
oxide motif.[5] While detailed structure-activity relationship (SAR) studies are not publicly

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15570336?utm_src=pdf-interest
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT06703021
https://www.medkoo.com/products/59673
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.medkoo.com/products/59673
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://www.medkoo.com/products/59673
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://en.wikipedia.org/wiki/Aleniglipron
https://www.edgen.tech/news/stock/structure-therapeutics-gpcr-approaches-critical-phase-2b-data-release-for-oral-obesity-candidate
https://drughunter.com/molecule/aleniglipron
https://www.benchchem.com/product/b15570336?utm_src=pdf-body
https://drughunter.com/molecule/aleniglipron
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

available, the design of aleniglipron focused on creating a potent, orally available, and fully
biased GLP-1R agonist.[1]

Mechanism of Action

Aleniglipron is a Gs-biased agonist of the GLP-1 receptor.[1][6] Unlike the native GLP-1
peptide which activates both G-protein signaling and (-arrestin recruitment, aleniglipron
selectively activates the Gas cAMP pathway without significant induction of B-arrestin
recruitment.[1][7] This biased agonism is thought to contribute to the favorable gastrointestinal
tolerability profile observed in clinical trials, as -arrestin signaling is associated with receptor
desensitization and internalization, which can lead to adverse effects.[7]

Aleniglipron binds to a deep orthosteric cavity within the transmembrane domain of the GLP-1
receptor, a distinct site from the binding location of peptide agonists.[8] This interaction triggers
a conformational change in the receptor, leading to the activation of adenylyl cyclase and a
subsequent increase in intracellular cyclic AMP (CAMP). The elevated cAMP levels in
pancreatic 3-cells lead to enhanced glucose-dependent insulin secretion.
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Caption: Aleniglipron's biased agonism signaling pathway.
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Preclinical Pharmacology

The in vitro and in vivo pharmacology of aleniglipron has been characterized in a series of
preclinical studies.

In Vitro Studies

In a cAMP stimulation assay using the HDB cell line, aleniglipron demonstrated high potency
with an EC50 value of less than 0.1 nM.[5][9] Further in vitro studies confirmed that
aleniglipron is a fully biased agonist, strongly activating the GLP-1R Gas cAMP pathway
without inducing measurable (-arrestin recruitment.[1] In a functional human pancreatic beta
cell line, aleniglipron showed a dose-dependent induction of insulin secretion.[1]

Table 1: In Vitro Potency of Aleniglipron

Assay Cell Line Parameter Value

CAMP Stimulation HDB EC50 < 0.1 nM

In Vivo Studies in Non-Human Primates

The efficacy of aleniglipron on insulin secretion, glucose control, and food intake was
evaluated in non-human primates (NHPS).

While the specific protocol used for aleniglipron studies is not publicly available, a general
IVGTT protocol in NHPs involves the following steps:

Animal Preparation: Animals are fasted overnight and sedated prior to the procedure.[10]

Catheterization: Intravenous catheters are placed for glucose infusion and blood sampling.
[10]

Baseline Sampling: A baseline blood sample is collected before glucose administration.[10]

Glucose Administration: A bolus of dextrose (e.g., 50% dextrose at 250 mg/kg) is infused
intravenously over a short period (e.g., 30 seconds).[10]
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o Post-Infusion Sampling: Blood samples are collected at multiple time points after the glucose
infusion (e.g., 3, 5, 10, 15, 20, and 30 minutes) to measure glucose and insulin levels.[10]

o Data Analysis: The glucose clearance rate and area under the curve (AUC) for glucose and
insulin are calculated to assess glucose tolerance and insulin secretion.[11]

In an acute IVGTT in NHPs, a single dose of aleniglipron strongly induced insulin secretion
and glucose clearance.[1] In a 7-day repeated oral dosing study in NHPs, aleniglipron
demonstrated a robust increase in insulin secretion and glucose clearance in an IVGTT, along
with a dose-dependent reduction in food intake and body weight.

Table 2: Results of a 7-Day Oral Dosing Study of Aleniglipron in Non-Human Primates

Dose Change in Food Intake Change in Body Weight
Statistically significant o )
6 mg/kg ) Significant reduction
reduction
10 mafk Statistically significant Average reduction of >8% from
m
9 reduction baseline

Clinical Development

Aleniglipron has progressed through Phase 1 and Phase 2a clinical trials and is currently in
Phase 2b development.

Phase 1 Clinical Trials

A Phase 1b multiple ascending dose (MAD) study was conducted in 24 healthy overweight or
obese individuals.[3] Participants were randomized 3:1 to receive aleniglipron or placebo at
target doses of 30mg, 60mg, or 90mg once daily for 28 days.[3]

Table 3: Key Results from the Phase 1b MAD Study of Aleniglipron

Dose Placebo-Adjusted Mean Weight Loss

Up to 90 mg Up to 4.9%
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The study showed that aleniglipron was generally well-tolerated, with no serious adverse
events or discontinuations due to adverse events. The most common adverse events were mild
gastrointestinal issues, such as nausea and vomiting.

Phase 2a Clinical Trial

A 12-week, double-blind, placebo-controlled Phase 2a study (NCT05762471) evaluated the
efficacy and safety of aleniglipron in participants with overweight or obesity.[12]

o Study Design: Randomized, double-blind, placebo-controlled.

o Participants: Healthy overweight or obese individuals.

« Intervention: Aleniglipron (target dose of 120 mg once daily) or placebo.
e Duration: 12 weeks.

e Primary Outcome: Change in body weight.

Table 4: Key Efficacy Results from the Phase 2a Obesity Study of Aleniglipron at 12 Weeks

Parameter Aleniglipron (120 mg) Placebo

Placebo-Adjusted Mean

. 6.2%
Weight Loss
Participants with 26% Weight
67% 0%
Loss
Participants with 210% Weight
33% 0%

Loss

Aleniglipron demonstrated a favorable safety and tolerability profile. The most common
adverse events were mild nausea and reduced appetite, primarily occurring during dose
escalation.[1] No serious adverse events or treatment discontinuations due to adverse events
were reported.[1]

Ongoing and Planned Phase 2 Studies
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Structure Therapeutics is conducting several additional Phase 2 studies to further evaluate

aleniglipron.
Aleniglipron Phase 2 Program
Y
ACCESS Study ACCESS Il Study
(Phase 2b) (Phase 2b) Body Composition Study Type 2 Diabetes Study Maintenance Switching Study
~220 participants ~80 participants (Phase 2) (Phase 2) (Phase 2)
Up to 120 mg Higher doses (180 mg & 240 mg)

Click to download full resolution via product page

Caption: Overview of Aleniglipron's ongoing Phase 2 clinical studies.

e ACCESS and ACCESS Il Studies (Phase 2b): These are randomized, double-blind, placebo-
controlled trials evaluating the efficacy and safety of multiple doses of aleniglipron in
participants with obesity or overweight with at least one weight-related comorbidity.[4][13][14]
The ACCESS study is assessing doses up to 120 mg, while the ACCESS Il study is
evaluating higher doses of 180 mg and 240 mg.[4][13] Both studies feature a 4-week titration
schedule.[13] Topline 36-week data from both studies are expected by the end of 2025.[14]

o Body Composition Study (Phase 2): This study will assess the effect of aleniglipron on body
fat loss over a 40-week period.[8]

o Type 2 Diabetes Mellitus (T2DM) Study (Phase 2): This placebo-controlled study will
evaluate aleniglipron in patients with obesity or overweight and T2DM.[8]

e Maintenance Switching Study (Phase 2): This study will evaluate the transition from an
approved injectable GLP-1 receptor agonist to once-daily oral aleniglipron for weight loss
maintenance.[8]

Conclusion

Aleniglipron is a promising oral, small-molecule GLP-1 receptor agonist with a differentiated
mechanism of action. Its Gs-biased agonism appears to translate into a favorable safety and
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tolerability profile in clinical trials. The data from preclinical and early clinical studies
demonstrate its potential for significant weight loss and glycemic control. The ongoing and
planned Phase 2 studies will provide further insights into its efficacy and safety, positioning
aleniglipron as a potentially important future therapeutic option for individuals with type 2
diabetes and obesity.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Aleniglipron (GSBR-1290): A Technical Overview of its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570336#aleniglipron-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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